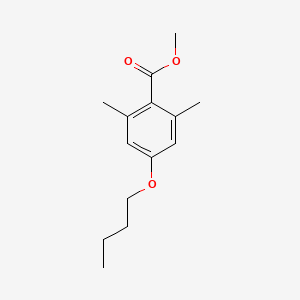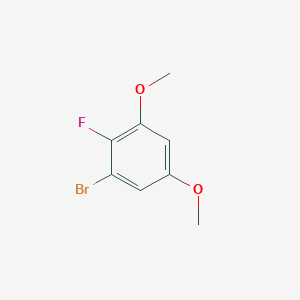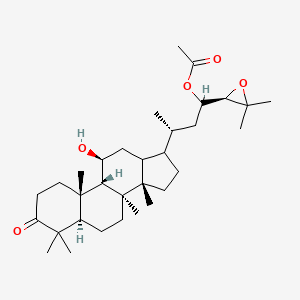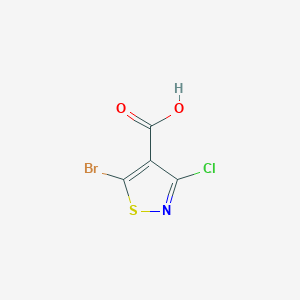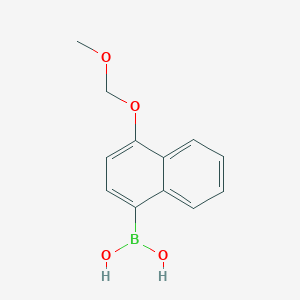
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid: is an organic compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Methoxymethoxylation: The naphthalene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 4-position.
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biomolecules, leading to the formation of boronate esters . This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylnaphth-1-yl)boronic acid: Similar in structure but lacks the methoxymethoxy group.
(Naphthalen-1-yl)boronic acid: Similar but without the methoxymethoxy substitution.
Uniqueness
The presence of the methoxymethoxy group in (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid enhances its reactivity and specificity in chemical reactions compared to its analogs . This unique substitution allows for more versatile applications in organic synthesis and potential biological interactions .
Propriétés
Formule moléculaire |
C12H13BO4 |
|---|---|
Poids moléculaire |
232.04 g/mol |
Nom IUPAC |
[4-(methoxymethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-12-7-6-11(13(14)15)9-4-2-3-5-10(9)12/h2-7,14-15H,8H2,1H3 |
Clé InChI |
ODGFXLYJXCRCRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C2=CC=CC=C12)OCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
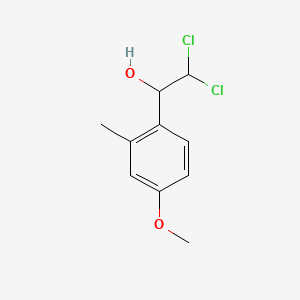

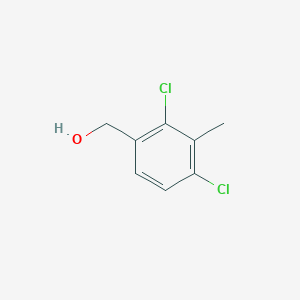

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
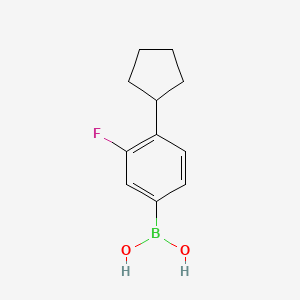
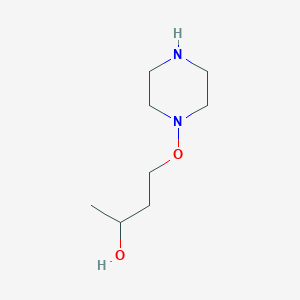
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
